molecular formula C7H5NOS B587141 2-Acetylthiophene-3-carbonitrile CAS No. 147622-13-7

2-Acetylthiophene-3-carbonitrile

Cat. No.: B587141
CAS No.: 147622-13-7
M. Wt: 151.183
InChI Key: AVWLGXNRCRGYRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a base to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetylthiophene-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylthiophene-3-carbonitrile is unique due to the presence of both the acetyl and carbonitrile groups on the thiophene ring.

Properties

IUPAC Name

2-acetylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLGXNRCRGYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat a stirred solution of 2-acetyl-3-bromothiophene (1.49 g, 7.29 mmol) (Chem. Pharm. Bull. 2000, 48, 1558-1566) in dry NMP (72 mL) for 10 h at 150° C. in the presence of copper cyanide (3.26 g, 36.5 mmol). Dilute the mixture with water, extract three times with diethyl ether, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (10:1) to give the desired intermediate as a dark oil (1.1 g, 99%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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